2-(Trimethylsilyl)benzothiazole
Overview
Description
2-(Trimethylsilyl)benzothiazole is a chemical compound with the molecular formula C10H13NSSi . Its molecular weight is 207.367 . It is used in organic chemistry as a methylating agent .
Synthesis Analysis
Benzothiazole derivatives are synthesized through various methods . For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Another method involves the condensation of 2-aminothiophenol with aldehydes .
Molecular Structure Analysis
The molecular structure of 2-(Trimethylsilyl)benzothiazole can be represented by the InChI string: InChI=1S/C10H13NSSi/c1-13(2,3)10-11-8-6-4-5-7-9(8)12-10/h4-7H,1-3H3 .
Chemical Reactions Analysis
2-(Trimethylsilyl)benzothiazole is used as a reactant in various chemical reactions . For instance, it is used in the Doyle-Kirmse reaction with allyl sulfides and allyl amines .
Physical And Chemical Properties Analysis
2-(Trimethylsilyl)benzothiazole has a density of 1.058 g/cm3 at 25°C . Its boiling point is 256.8±23.0 °C at 760 mmHg . The refractive index is 1.573 .
Scientific Research Applications
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Pharmaceutical Chemistry
- Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry .
- Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity .
- The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
- Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications .
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Green Chemistry
- Recent advances in the synthesis of benzothiazole compounds related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
- The future development trend and prospect of the synthesis of benzothiazoles were anticipated .
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Biochemistry
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Chemical Synthesis
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Biomedical Applications
- Benzothiazole and its derivatives have shown significant biological activities such as antitumor, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic .
- They have been used in the synthesis of new drugs for the treatment of various diseases .
- The specific methods of application or experimental procedures would depend on the particular biomedical application .
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Safety Measures
- In terms of safety, it’s important to handle 2-(Trimethylsilyl)benzothiazole with care .
- If it comes into contact with the eyes or skin, it’s recommended to rinse immediately with plenty of water for at least 15 minutes and get medical attention .
- If inhaled, one should remove to fresh air and get medical attention immediately if symptoms occur .
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Mass Spectrometry
- 2-(Trimethylsilyl)benzothiazole has been studied using mass spectrometry .
- This technique can be used to determine the molecular weight of the compound and to study its behavior under various conditions .
- The specific methods of application or experimental procedures would depend on the particular mass spectrometry technique used .
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Fire Safety
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Biomedical Research
- Benzothiazole derivatives have shown significant biological activities such as antitumor, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic .
- They have been used in the synthesis of new drugs for the treatment of various diseases .
- The specific methods of application or experimental procedures would depend on the particular biomedical research being conducted .
Safety And Hazards
properties
IUPAC Name |
1,3-benzothiazol-2-yl(trimethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NSSi/c1-13(2,3)10-11-8-6-4-5-7-9(8)12-10/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXBVXVIRAIAEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NSSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334393 | |
Record name | 2-(Trimethylsilyl)benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trimethylsilyl)benzothiazole | |
CAS RN |
32137-73-8 | |
Record name | 2-(Trimethylsilyl)benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trimethylsilyl)benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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